molecular formula C16H17NO3 B4522709 2,3-dimethoxy-N-methyl-N-phenylbenzamide

2,3-dimethoxy-N-methyl-N-phenylbenzamide

Cat. No.: B4522709
M. Wt: 271.31 g/mol
InChI Key: GBUFGDLQUCYFBW-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-methyl-N-phenylbenzamide is a substituted benzamide derivative characterized by two methoxy groups at the 2- and 3-positions of the benzamide aromatic ring, with an N-methyl-N-phenyl substitution on the amide nitrogen. This structural motif confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2,3-dimethoxy-N-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(12-8-5-4-6-9-12)16(18)13-10-7-11-14(19-2)15(13)20-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUFGDLQUCYFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethoxy-N-methyl-N-phenylbenzamide can be synthesized starting from 2,3-dimethoxybenzoic acid. The synthetic route involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-N-phenylamine to yield the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethoxy-N-methyl-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it can interact with cellular components to exert antioxidant and antibacterial activities .

Comparison with Similar Compounds

Methoxy Substitution Patterns

  • 5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457) :
    This compound (from ) shares the 2,3-dimethoxybenzamide core but differs in the N-substituent (pyrrolidinylmethyl vs. N-methyl-N-phenyl). FLB 457 exhibits high affinity for dopamine D2 receptors (IC₅₀ = 0.2 nM in vitro) and demonstrates antipsychotic activity with reduced extrapyramidal side effects. The 2,3-dimethoxy configuration facilitates intramolecular hydrogen bonding, stabilizing a bioactive conformation critical for receptor interaction .
  • 2-Hydroxy-3-methoxybenzamide analogs :
    Replacement of one methoxy group with a hydroxyl group (e.g., salicylamide derivatives) reduces potency due to increased metabolic instability and altered hydrogen-bonding interactions. For example, FLB 463 (a salicylamide analog) shows comparable in vivo potency to FLB 457 but requires higher doses to achieve similar effects .

Halogenation Effects

  • 5-Bromo substitution: Bromination at the 5-position (as in FLB 457) enhances lipophilicity and receptor binding affinity compared to non-halogenated analogs. The bromine atom contributes to π-π stacking interactions with aromatic residues in the receptor binding pocket .
  • Fluorinated analogs (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide) :
    Fluorine substituents () improve metabolic stability and membrane permeability but may reduce receptor affinity due to steric and electronic effects. For instance, fluorinated benzamides exhibit logP values ~2.5–3.0, compared to ~3.5 for 2,3-dimethoxy derivatives, suggesting differences in bioavailability .

Structural and Crystallographic Comparisons

N-Substituent Variations

  • N-(2,3-Dimethylphenyl)-2,3-dimethoxybenzamide (CAS 695176-50-2): This analog () replaces the N-methyl-N-phenyl group with a bulkier 2,3-dimethylphenyl substituent.
  • N-Phenyl-2,4-dimethoxybenzamide :
    Shifting the methoxy group to the 2,4-positions (, compound 11) disrupts the intramolecular hydrogen-bonding network observed in 2,3-dimethoxy analogs, leading to a 10-fold decrease in receptor affinity .

Hydrogen-Bonding and Crystal Packing

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (): Fluorine atoms participate in weak C–H···F interactions, influencing crystal packing (monoclinic Pn space group, β = 96.6°). In contrast, methoxy groups in 2,3-dimethoxy-N-methyl-N-phenylbenzamide engage in stronger O–H···N hydrogen bonds, stabilizing planar conformations critical for biological activity .

Data Tables

Table 1: Key Physicochemical and Pharmacological Properties

Compound logP IC₅₀ (D2 Receptor) Space Group References
This compound* ~3.5 Not reported
FLB 457 (5-Bromo-2,3-dimethoxy analog) 4.1 0.2 nM
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2.8 >100 nM Pn

*Estimated based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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